molecular formula C7H4ClFO3 B6589982 2-chloro-3-fluoro-4-hydroxybenzoic acid CAS No. 1260790-46-2

2-chloro-3-fluoro-4-hydroxybenzoic acid

Cat. No.: B6589982
CAS No.: 1260790-46-2
M. Wt: 190.55 g/mol
InChI Key: PNSJXQRLIREVKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-3-fluoro-4-hydroxybenzoic acid is an aromatic carboxylic acid derivative It is characterized by the presence of chloro, fluoro, and hydroxy substituents on the benzene ring, which significantly influence its chemical properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

2-chloro-3-fluoro-4-hydroxybenzoic acid can be synthesized through several methods. One common approach involves the halogenation of 4-hydroxybenzoic acid. The process typically includes:

    Fluorination: Introduction of the fluoro group at the meta position relative to the hydroxy group.

    Chlorination: Introduction of the chloro group at the ortho position relative to the hydroxy group.

The reaction conditions often involve the use of halogenating agents such as fluorine gas or chlorine gas, and catalysts to facilitate the substitution reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction environments helps in scaling up the production while maintaining consistency in product quality.

Chemical Reactions Analysis

Types of Reactions

2-chloro-3-fluoro-4-hydroxybenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The hydroxy group can be oxidized to a carbonyl group, and the carboxylic acid can be reduced to an alcohol.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

    Alcohols and Acid Catalysts: For esterification reactions.

Major Products

    Substituted Derivatives: Depending on the nucleophile used in substitution reactions.

    Ketones or Aldehydes: From oxidation of the hydroxy group.

    Alcohols: From reduction of the carboxylic acid group.

    Esters: From esterification reactions.

Scientific Research Applications

2-chloro-3-fluoro-4-hydroxybenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-3-fluoro-4-hydroxybenzoic acid involves its interaction with specific molecular targets. The presence of chloro and fluoro groups can enhance its binding affinity to certain enzymes or receptors, influencing biochemical pathways. The hydroxy group can participate in hydrogen bonding, further stabilizing its interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-4-hydroxybenzoic acid
  • 3-fluoro-4-hydroxybenzoic acid
  • 4-chloro-3-fluorobenzoic acid

Uniqueness

2-chloro-3-fluoro-4-hydroxybenzoic acid is unique due to the specific positioning of the chloro, fluoro, and hydroxy groups on the benzene ring. This unique arrangement imparts distinct chemical properties and reactivity patterns, making it valuable for specific applications that other similar compounds may not fulfill.

Properties

CAS No.

1260790-46-2

Molecular Formula

C7H4ClFO3

Molecular Weight

190.55 g/mol

IUPAC Name

2-chloro-3-fluoro-4-hydroxybenzoic acid

InChI

InChI=1S/C7H4ClFO3/c8-5-3(7(11)12)1-2-4(10)6(5)9/h1-2,10H,(H,11,12)

InChI Key

PNSJXQRLIREVKB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C(=O)O)Cl)F)O

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.